molecular formula C10H13NS B13463465 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

Katalognummer: B13463465
Molekulargewicht: 179.28 g/mol
InChI-Schlüssel: CBXRVLCGTFFJKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine is a heterocyclic compound that features a fused ring system combining a thieno and indolizine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and indolizine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H,5H,7H,8H,9H,9aH-furo[2,3-g]indolizine-7,9-dione: Another heterocyclic compound with a similar fused ring system.

    Argyinolide G: A compound with a complex ring structure and potential biological activities.

Uniqueness

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine is unique due to its specific ring fusion and the presence of both thieno and indolizine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H13NS

Molekulargewicht

179.28 g/mol

IUPAC-Name

4,5,7,8,9,9a-hexahydrothieno[2,3-g]indolizine

InChI

InChI=1S/C10H13NS/c1-2-9-8-4-7-12-10(8)3-6-11(9)5-1/h4,7,9H,1-3,5-6H2

InChI-Schlüssel

CBXRVLCGTFFJKO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3=C(CCN2C1)SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.